molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No. B1651546
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
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Description

Methyl 5-azidopentanoate is an organic compound that belongs to the class of azides. It is a colorless liquid that is used in various scientific research applications. This compound has gained significant attention in recent years due to its unique properties and potential applications in the field of chemistry and biochemistry.

Scientific Research Applications

1. Use as a Green Solvent

  • Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound similar to Methyl 5-azidopentanoate, has been used as a green solvent. It’s a non-toxic replacement for common polar aprotic solvents .
  • Methods of Application : The compound was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks .
  • Results or Outcomes : The advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis found the new synthesis to be more sustainable than the patented routes .

2. Synthesis of Various Heterocycles

  • Summary of Application : Organic azides, such as Methyl 5-azidopentanoate, have been used in the synthesis of various heterocycles .
  • Methods of Application : The synthetic methods of organic azides are grouped into different categories. The functionality of the azido group in chemical reactions is followed by a major section on the synthetic tools of various heterocycles from the corresponding organic azides .
  • Results or Outcomes : This method has been used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

properties

IUPAC Name

methyl 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZMRVNSROGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561681
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-azidopentanoate

CAS RN

127811-93-2
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-azidopentanoate
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Reactant of Route 6
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Methyl 5-azidopentanoate

Citations

For This Compound
7
Citations
WO Moss, E Wakefield, MF Mahon, KC Molloy… - Tetrahedron, 1992 - Elsevier
… The combined organic layers were washed with water (10 ml) then dried (Na2S04), filtered and the solvent was removed in vacua to yield methyl 5-azidopentanoate (1.34 g, 85% …
Number of citations: 15 www.sciencedirect.com
PC Chen, V Patil, W Guerrant, P Green… - Bioorganic & medicinal …, 2008 - Elsevier
… Reaction of methyl 5-azidopentanoate 2b (0.211 g, 1.34 mmol) and phenylacetylene (0.3 mL, 2.79 mmol) within 24 h as described for the synthesis of 3a, followed by flash …
Number of citations: 123 www.sciencedirect.com
VR Pattabiraman - 2008 - era.library.ualberta.ca
Lantibiotic peptides, such as lacticin 3147 Al (11) and A2 (12) represent a promising class of antimicrobial peptides for application in food preservation, veterinary medicine and human …
Number of citations: 3 era.library.ualberta.ca
PC Chen - 2009 - search.proquest.com
Histone deacetylase (HDAC) inhibition is an emerging novel therapeutic strategy in cancer therapy. HDAC inhibitors (HDACi) have shown ability to block angiogenesis and cell cycling, …
Number of citations: 2 search.proquest.com
RP McGeary - Tetrahedron letters, 1998 - Elsevier
Hydroxybenzotriazolyl esters, formed in situ from carboxylic acids and BOP reagent, react with sodium borohydride in THF to give alcohols in high yields. This method is convenient, …
Number of citations: 94 www.sciencedirect.com
E Bernardi - 2019 - iris.unipv.it
UNIVERSITÀ DEGLI STUDI DI PAVIA “Synthesis of bicyclolactam scaffolds as dipeptide turn mimics for the obtainment of c-RGD ba Page 1 UNIVERSITÀ DEGLI STUDI DI PAVIA …
Number of citations: 2 iris.unipv.it
S Middel - 2016 - Cuvillier Verlag
Number of citations: 1

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